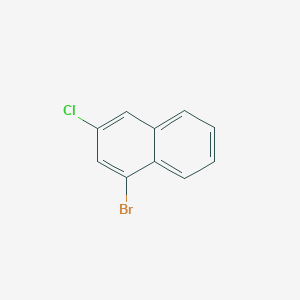
1-Bromo-3-chloronaphthalene
Vue d'ensemble
Description
1-Bromo-3-chloronaphthalene (1-BCN) is a halogenated organic compound with the molecular formula C10H6BrCl. It is a colorless solid that is insoluble in water and has a melting point of 115-117°C. 1-BCN is used in a variety of applications, including as a synthetic intermediate, as a flame retardant, and for scientific research.
Applications De Recherche Scientifique
Molecular Motions and Lattice Stability
A study by Bellows and Prasad (1977) explored the molecular motions of 1,4-dihalonaphthalenes, including 1-bromo-4-chloronaphthalene. They found that the addition of another bromine atom to 1,4-dichloronaphthalene results in lattice instability, leading to a different crystal structure for 1,4-dibromonaphthalene. This research has implications for understanding the stability and behavior of organic alloys and solid solutions (Bellows & Prasad, 1977).
Kinetics of Inclusion with ß-Cyclodextrin
Turro et al. (1982) investigated the phosphorescence of 1-bromonaphthalene and 1-chloronaphthalene in aqueous solutions containing ß-cyclodextrin. They discovered that the presence of ß-cyclodextrin inhibits the quenching of halonaphthalene phosphorescence, indicating a potential guest-host complex formation. This research provides insights into the molecular interactions and kinetics of halonaphthalenes in the presence of cyclodextrins (Turro et al., 1982).
Solubility in Organic Solvents
Semenov, Charykov, and Axel’rod (2010) determined the solubility of bromoderivatives C60Brn in 1-chloronaphthalene and 1-bromonaphthalene. Their research provides valuable data on the solubility and density characteristics of these compounds in different solvents, which is crucial for applications in material science and chemical engineering (Semenov, Charykov, & Axel’rod, 2010).
Reactions with Carbanions
Austin et al. (1993) studied the reaction of 1-chloronaphthalene with carbanions, initiated by sodium amalgam in liquid ammonia. Their findings contribute to the understanding of the chemical reactivity and potential synthetic applications of halonaphthalenes, including 1-bromo-3-chloronaphthalene (Austin et al., 1993).
Photophysical Studies
Elbjeirami et al. (2007) conducted a structural and photophysical study on the halonaphthalene adducts, including 1-bromonaphthalene. This research helps to understand the effects of internal and external heavy-atom effects on the phosphorescence of arenes, relevant to fields like photochemistry and material sciences (Elbjeirami et al., 2007).
Propriétés
IUPAC Name |
1-bromo-3-chloronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYAXSJIBNZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)
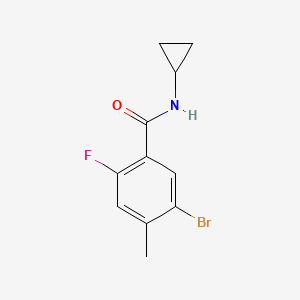
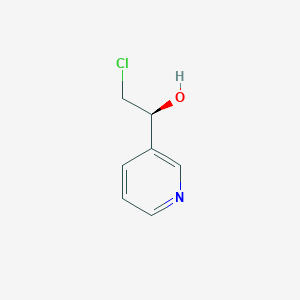

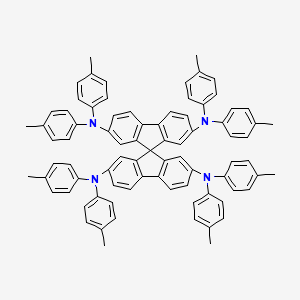

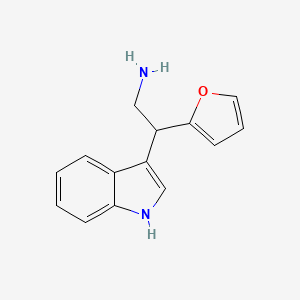

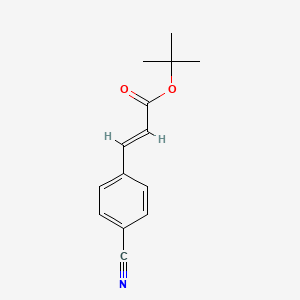
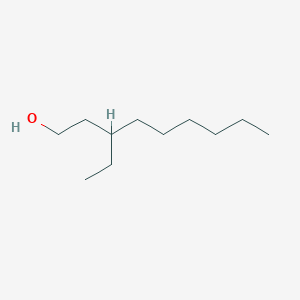

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)
![N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3143029.png)